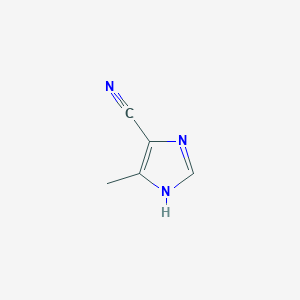

5-Methyl-1H-imidazole-4-carbonitrile

説明

Synthesis Analysis

The synthesis of imidazole carbonitriles, including 5-Methyl-1H-imidazole-4-carbonitrile, often involves cine-substitution reactions. For example, the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been achieved by treating 1,4-dinitroimidazoles with potassium cyanide in aqueous methanol solution (Suwiński & Świerczek, 1998).

Molecular Structure Analysis

Molecular structure analysis of imidazole carbonitriles reveals insights into their crystal structures and bond lengths. For instance, studies on substituted 1H-imidazole-4,5-dicarbonitriles have shown steric repulsion and nonplanarity in the molecules due to interactions between the imidazole group and terminal phenyl groups. The C-N bond lengths within the imidazole rings range significantly, contributing to the unique chemical behavior of these compounds (Bats, Schell, & Engels, 2013).

Chemical Reactions and Properties

Imidazole carbonitriles participate in various chemical reactions, demonstrating a wide range of chemical properties. The synthesis and reactivity of 5-(3,3-disubstituted-1-triazenyl) imidazole-4-carbonitriles highlight the compound's capacity for nucleophilic substitution reactions and its potential in synthesizing derivatives with specific chemical functionalities (Shealy & O'dell, 1975).

Physical Properties Analysis

The physical properties of 5-Methyl-1H-imidazole-4-carbonitrile and related compounds, such as thermal stability and crystalline structure, have been thoroughly investigated. A notable study on the thermal properties of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) revealed a high degree of thermal stability, with decomposition temperatures reaching up to 369 °C. Such studies are pivotal in understanding the stability and safety of these compounds under various conditions (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).

Chemical Properties Analysis

The chemical properties of 5-Methyl-1H-imidazole-4-carbonitrile, such as its reactivity in nucleophilic substitution, cycloaddition, and cyclization reactions, are central to its utility in synthetic chemistry. For instance, the conversion of imidazole carbonitriles to purines through cyclization reactions underscores the potential of these compounds in nucleoside and pharmaceutical synthesis, reflecting their significance in organic and medicinal chemistry (Sanchez, Ferris, & Orgel, 1968).

科学的研究の応用

-

Pharmaceutical Applications

- Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .

- Imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

- There are several commercially available drugs containing the 1,3-diazole ring, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Synthesis of Metal Organic Frameworks (MOFs)

-

Antioxidant Potential

- Certain imidazole derivatives have been synthesized and evaluated for their antioxidant potential . For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives showed good scavenging potential compared to ascorbic acid .

-

Synthesis of Other Compounds

-

Coordination Compounds

-

Heterocyclic Chemistry

-

Chemical Synthesis

-

Pharmaceuticals

-

Natural Compounds

-

Heterocyclic Chemistry

-

Antimicrobial Potential

Safety And Hazards

“5-Methyl-1H-imidazole-4-carbonitrile” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for at least 15 minutes in case of eye contact, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .

将来の方向性

Imidazole compounds have been the focus of many research studies due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles and the exploration of their therapeutic potential .

特性

IUPAC Name |

5-methyl-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-4-5(2-6)8-3-7-4/h3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODWZZOTTOSNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618163 | |

| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1H-imidazole-4-carbonitrile | |

CAS RN |

108257-41-6 | |

| Record name | 5-Methyl-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

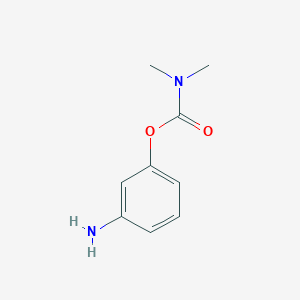

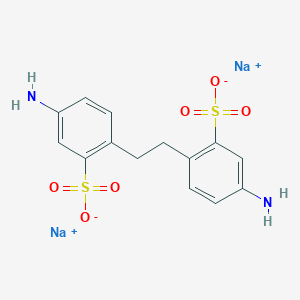

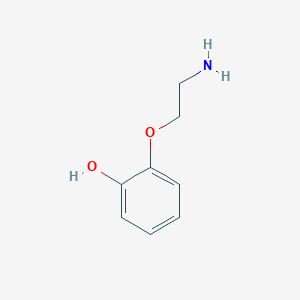

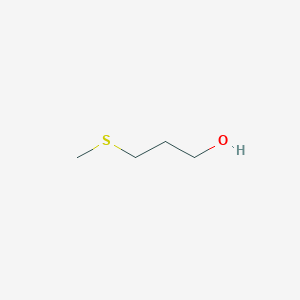

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

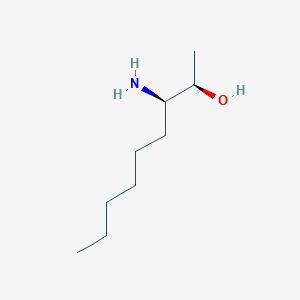

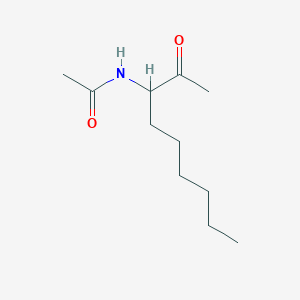

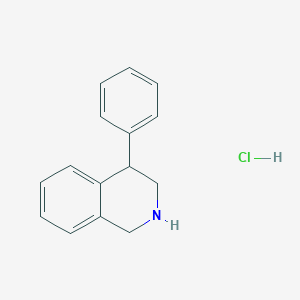

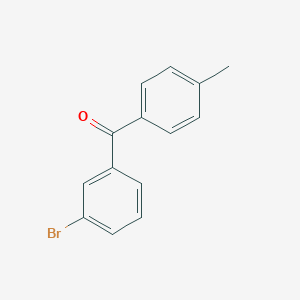

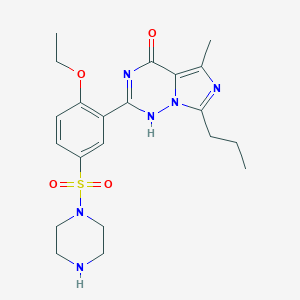

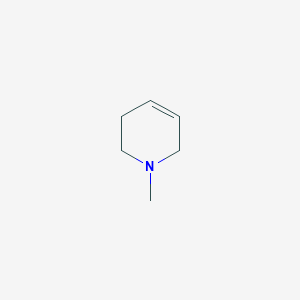

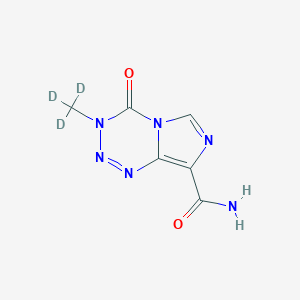

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)